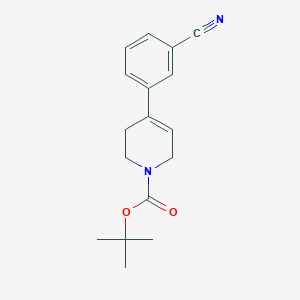

tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Descripción general

Descripción

The compound “tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate” is a complex organic molecule. It contains a tert-butyl group, which is a branched alkyl group known for its unique reactivity pattern in chemical transformations . The compound also contains a cyanophenyl group and a dihydropyridine ring, which are common structures in many organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced into molecules through reactions with tert-butanol . The cyanophenyl group and dihydropyridine ring could potentially be formed through various organic synthesis methods, such as Suzuki–Miyaura coupling .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern in chemical transformations . The cyanophenyl group and dihydropyridine ring could also participate in various chemical reactions .Aplicaciones Científicas De Investigación

Antiproliferative Activity

Compounds similar to the ones you’ve mentioned have been shown to possess antiproliferative activity against certain cancer cells, such as glioblastoma cells, while having a lower impact on normal cells . This suggests a potential application in cancer research and treatment.

Neuroimaging Agents

Some tert-butyl compounds have been developed as neuroimaging agents and diagnostic tools for brain inflammation associated with neurodegenerative diseases . This indicates a possible use in neurology and imaging studies.

TSPO Ligands

Related tert-butyl compounds have been used as ligands for the Translocator Protein (TSPO), which can induce apoptosis and cell cycle arrest in neuroblastoma cells . This points to an application in studying cell death mechanisms and sensitization to chemotherapy.

Propiedades

IUPAC Name |

tert-butyl 4-(3-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-9-7-14(8-10-19)15-6-4-5-13(11-15)12-18/h4-7,11H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNIVNQIZXFURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2966053.png)

![3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2966054.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2966055.png)

![N-(3-chloro-4-methylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2966062.png)

![Propanoic acid, 2-[[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-2-methyl-, hydrazide](/img/structure/B2966069.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2966072.png)

![6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2966074.png)